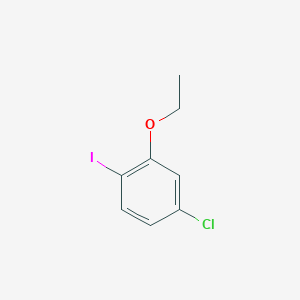

4-Chloro-2-ethoxy-1-iodobenzene

Description

Significance of Poly-Substituted Benzene (B151609) Derivatives in Chemical Synthesis

Poly-substituted benzene derivatives are aromatic compounds in which multiple hydrogen atoms on the benzene ring have been replaced by other functional groups. These molecules are fundamental components in the synthesis of a vast array of complex organic structures, including pharmaceuticals, polymers, and dyes. fiveable.meresearchgate.net The ability to strategically place different substituents on the benzene ring allows chemists to fine-tune the electronic and steric properties of a molecule, which is crucial for achieving desired biological activity or material properties.

The synthesis of these derivatives often involves a series of electrophilic aromatic substitution reactions. fiveable.me The success of a multi-step synthesis of a complex molecule hinges on a thorough understanding of the uses and limitations of numerous organic reactions. libretexts.orgpressbooks.pub The order in which substituents are introduced is critical, as existing groups on the ring direct the position of new incoming groups, a concept known as directing effects. fiveable.melibretexts.orgpressbooks.pub Planning the synthetic route, often by working backward from the target molecule (retrosynthesis), is a key strategy in designing efficient syntheses of poly-substituted benzenes. libretexts.orgpressbooks.pub

Overview of Research Trends in Aryl Iodides and Chloroarenes

Aryl iodides and chloroarenes are important subclasses of halogenated aromatic compounds, each with distinct reactivity profiles that drive specific research trends.

Chloroarenes: Chloroarenes are generally less reactive than aryl iodides but are often more readily available and less expensive. Historically, their lower reactivity posed a challenge for their use in cross-coupling reactions. However, significant progress has been made in developing highly active catalyst systems, often based on palladium with specialized phosphine (B1218219) ligands, that can effectively activate the stronger carbon-chlorine bond. Research in this area continues to aim for milder reaction conditions and catalysts with broader substrate scope and functional group tolerance. The growing market for products derived from chlorobenzenes also fuels research into their efficient functionalization. emergenresearch.com

Structural Context of 4-Chloro-2-ethoxy-1-iodobenzene within Aromatic Halides

4-Chloro-2-ethoxy-1-iodobenzene is a tri-substituted benzene derivative featuring three different substituents: a chloro group, an ethoxy group, and an iodo group. Its structure places it within the family of halogenated aryl ethers. The IUPAC name for a closely related and often synonymously used compound is 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene. nih.gov For the purpose of this article, we focus on the title compound, 4-Chloro-2-ethoxy-1-iodobenzene.

The molecule possesses a unique combination of functional groups that make it a valuable synthetic intermediate. The iodo group is the most reactive site for transformations like metal-catalyzed cross-coupling reactions due to the lability of the C-I bond. nih.gov The chloro group offers a second, less reactive handle for sequential functionalization. The ethoxy group, an electron-donating group, activates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions. byjus.com This distinct pattern of substitution allows for a programmed, stepwise elaboration of the aromatic core to build more complex molecular architectures.

Chemical and Physical Properties of 4-Chloro-2-ethoxy-1-iodobenzene

The properties of 4-Chloro-2-ethoxy-1-iodobenzene are summarized in the interactive table below. This data is compiled from various chemical databases and suppliers.

| Property | Value | Source |

| IUPAC Name | 1-chloro-4-iodo-2-ethoxybenzene | PubChem |

| Molecular Formula | C₈H₈ClIO | chemicalbook.com |

| Molecular Weight | 301.50 g/mol | Calculated |

| CAS Number | 29604-25-9 (for 4-Chloro-2-ethoxy-1-nitrobenzene (B1348602), a related precursor) | chemicalbook.com |

| Appearance | Typically a solid | sigmaaldrich.com |

| SMILES | CCOC1=C(C=C(C=C1)I)Cl | Inferred |

| InChI Key | Inferred from structure |

Note: Data for the specific isomer 4-Chloro-2-ethoxy-1-iodobenzene can be limited; some data points are inferred or relate to structurally similar compounds. A closely related compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9), is a versatile building block used in the synthesis of pharmaceuticals like Dapagliflozin. nbinno.comchemicalbook.com

Synthesis and Reactivity

The synthesis of polysubstituted benzenes like 4-Chloro-2-ethoxy-1-iodobenzene requires careful strategic planning. A plausible synthetic route could start from a simpler, commercially available substituted benzene. For example, the synthesis of the related compound 4-chloro-2-ethoxy-1-nitrobenzene can be achieved from 2,4-dichloronitrobenzene (B57281) and sodium ethoxide. chemicalbook.com Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, could introduce the iodine atom.

The reactivity of 4-Chloro-2-ethoxy-1-iodobenzene is dominated by the three substituents on the benzene ring. The carbon-iodine bond is the most likely site for initial reaction, particularly in metal-catalyzed cross-coupling chemistry. This allows for the introduction of a wide variety of substituents at this position. The chloro and ethoxy groups modulate the reactivity of the ring and provide further sites for modification in subsequent synthetic steps.

Properties

IUPAC Name |

4-chloro-2-ethoxy-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTCDVRICKTXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702994 | |

| Record name | 4-Chloro-2-ethoxy-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408326-53-4 | |

| Record name | 4-Chloro-2-ethoxy-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2 Ethoxy 1 Iodobenzene

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis of 4-Chloro-2-ethoxy-1-iodobenzene suggests several possible bond cleavages to identify potential starting materials. The most strategically sound disconnection is that of the ether bond (C-O), as the Williamson ether synthesis provides a reliable method for its formation. This pathway identifies 4-chloro-2-iodophenol (B1583855) and an ethylating agent (e.g., ethyl iodide) as the key precursors. This approach is advantageous because 4-chloro-2-iodophenol is a readily available starting material.

Alternative disconnections, such as cleaving the C-Cl or C-I bonds, present significant challenges. The directing effects of the substituents on the aromatic ring (the ethoxy group is a strong ortho-, para-director, while the chloro and iodo groups are weaker ortho-, para-directors) would likely lead to a mixture of isomers during electrophilic halogenation, making it difficult to isolate the desired product in high yield.

Direct Halogenation Strategies

The direct halogenation of a disubstituted benzene (B151609) ring to install a third substituent with precise regiochemistry is often a formidable challenge due to the complex interplay of activating and directing effects.

Regioselective Iodination of Ethoxy-Chlorobenzenes

Attempting to synthesize 4-Chloro-2-ethoxy-1-iodobenzene via iodination of 3-chloro-1-ethoxybenzene (3-chlorophenetole) is problematic. The ethoxy group is a powerful ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This would likely result in a mixture of iodinated products, with substitution occurring at positions ortho and para to the ethoxy group, making it difficult to achieve selective iodination at the desired C1 position.

Selective Chlorination of Ethoxy-Iodobenzenes

Similarly, the selective chlorination of 3-ethoxy-1-iodobenzene would also face regiochemical hurdles. Both the ethoxy and iodo substituents are ortho-, para-directing. This would lead to a mixture of chlorinated isomers, with the desired 4-chloro product being one of several potential outcomes. Achieving high selectivity for the required isomer through this route is unlikely without specialized catalytic systems.

Etherification Approaches to Incorporate the Ethoxy Group

The most direct and reliable method for the synthesis of 4-Chloro-2-ethoxy-1-iodobenzene is the etherification of 4-chloro-2-iodophenol. The Williamson ether synthesis is the classic and most widely employed method for this transformation. masterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an ethylating agent.

The general reaction is as follows:

Typical reaction conditions for the Williamson ether synthesis are summarized in the table below.

| Base | Ethylating Agent | Solvent | Temperature |

| Sodium Hydroxide | Ethyl Iodide | Ethanol (B145695) | Reflux |

| Potassium Carbonate | Ethyl Bromide | Acetone | Reflux |

| Sodium Hydride | Diethyl Sulfate | THF, DMF | Room Temperature |

Multi-Step Convergent and Linear Synthesis Pathways

Given the challenges of direct halogenation, multi-step synthetic sequences are often necessary to control the regiochemical outcome. A plausible linear synthesis of 4-Chloro-2-ethoxy-1-iodobenzene could start from a more readily available precursor like 3-chlorophenol.

One possible synthetic sequence is:

Iodination of 3-chlorophenol: This step would likely yield a mixture of isomers, but the desired 4-chloro-2-iodophenol might be separable. The directing effects of the hydroxyl (strong ortho-, para) and chloro (weak ortho-, para) groups would need to be carefully considered.

Etherification of 4-chloro-2-iodophenol: The separated 4-chloro-2-iodophenol can then be subjected to Williamson ether synthesis as described in section 2.3 to yield the final product.

The order of the halogenation and etherification steps is crucial. For instance, starting with 3-ethoxyphenol (B1664596) and attempting chlorination would likely result in a mixture of isomers due to the strong directing effect of the ethoxy group.

Advanced Catalytic Transformations for 4-Chloro-2-ethoxy-1-iodobenzene

While classical methods are effective, modern catalytic approaches can offer improvements in efficiency and reaction conditions. For the key etherification step, the use of phase-transfer catalysts can enhance the rate of the Williamson ether synthesis, particularly when dealing with sparingly soluble phenoxides. youtube.com These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the ethylating agent.

Although specific advanced catalytic methods for the direct synthesis of 4-Chloro-2-ethoxy-1-iodobenzene are not widely reported, the development of regioselective C-H activation and functionalization reactions could, in principle, provide more direct routes in the future. Such methods, however, would require significant research and development to achieve the high selectivity needed for this specific substitution pattern.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-heteroatom bonds, including the carbon-iodine bond in the target molecule. While specific examples for the synthesis of 4-Chloro-2-ethoxy-1-iodobenzene are not prominent in the literature, the principles of these reactions can be applied.

Palladium catalysts are widely used for the formation of C-I bonds. In a hypothetical palladium-catalyzed synthesis of 4-Chloro-2-ethoxy-1-iodobenzene, a suitable starting material would be an activated derivative of 1-chloro-3-ethoxybenzene. The reaction would likely involve an oxidative addition of the aryl precursor to a palladium(0) species, followed by reductive elimination to yield the final product. The choice of ligands, such as bulky electron-rich phosphines, would be crucial in facilitating the catalytic cycle. A template-assisted approach using a simple Pd/Norbornene catalytic system has been described for the ortho C-H functionalization of iodobenzene, which could be adapted for the introduction of other functional groups. chemrxiv.orgresearchgate.net

Copper-catalyzed reactions, particularly for the synthesis of aryl halides, are a well-established alternative to palladium-based methods. The Sandmeyer reaction, a classic method for converting aryl amines to aryl halides, can be catalyzed by copper(I) salts. organic-chemistry.orgwikipedia.org For the synthesis of 4-Chloro-2-ethoxy-1-iodobenzene, a plausible route would involve the diazotization of 4-chloro-2-ethoxyaniline (B2635477), followed by treatment with a copper(I) iodide catalyst. This method is advantageous due to the ready availability of the aniline (B41778) precursor and the robustness of the reaction.

Nickel catalysis has emerged as a cost-effective and efficient alternative for cross-coupling reactions. While specific examples for the synthesis of 4-Chloro-2-ethoxy-1-iodobenzene are scarce, the general principles of nickel-catalyzed halogenation of aryl derivatives could be applied. These reactions often involve a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle and can be effective for substrates that are challenging for palladium catalysts.

C-H Functionalization Strategies

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.org For the synthesis of 4-Chloro-2-ethoxy-1-iodobenzene, this would involve the direct iodination of 1-chloro-3-ethoxybenzene. The directing effects of the substituents on the aromatic ring are critical in this approach. The ethoxy group is an ortho-para director, while the chloro group is also an ortho-para director, albeit a deactivating one. This would likely lead to a mixture of isomers, and achieving high regioselectivity for the desired product could be challenging.

Recent advances in C-H functionalization have demonstrated para-selective iodination of some iodobenzenes through an oxidation-induced strategy, which could potentially be adapted for this synthesis. rsc.org

Photoredox Catalysis in Aryl Halide Synthesis

Visible-light photoredox catalysis has become a powerful tool for the synthesis of aryl halides under mild conditions. This methodology often involves the generation of a radical intermediate that can then participate in a cross-coupling reaction. While a specific application for the synthesis of 4-Chloro-2-ethoxy-1-iodobenzene has not been reported, the general approach is applicable. For instance, a photoredox-catalyzed Sandmeyer-type reaction could be envisioned, where the diazotized 4-chloro-2-ethoxyaniline is converted to the aryl radical via a single-electron transfer from an excited photocatalyst, which then reacts with an iodine source.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Ethoxy 1 Iodobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on 4-Chloro-2-ethoxy-1-iodobenzene is dictated by the directing effects of the existing substituents.

Regioselectivity Directing Effects of Ethoxy, Chloro, and Iodo Substituents

The regioselectivity of electrophilic attack on the benzene (B151609) ring of 4-Chloro-2-ethoxy-1-iodobenzene is a consequence of the combined directing effects of the ethoxy, chloro, and iodo groups. These effects are summarized in the table below.

| Substituent | Electronic Effect | Directing Effect |

| Ethoxy (-OEt) | Activating (Strongly) | Ortho, Para |

| Chloro (-Cl) | Deactivating (Weakly) | Ortho, Para |

| Iodo (-I) | Deactivating (Weakly) | Ortho, Para |

The ethoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This activation is most pronounced at the ortho and para positions. Conversely, the chloro and iodo groups are deactivating due to their strong inductive electron withdrawal (-I effect), which is stronger than their weak resonance electron donation (+R effect). Despite being deactivators, halogens are ortho, para-directors because the resonance stabilization of the intermediate carbocation (arenium ion) is most effective when the electrophile attacks these positions. wikipedia.orglumenlearning.comnih.gov

In 4-Chloro-2-ethoxy-1-iodobenzene, the positions open for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

Ethoxy group (at C2): Directs ortho (to C3) and para (to C5).

Chloro group (at C4): Directs ortho (to C3 and C5) and para (to C1, which is already substituted).

Iodo group (at C1): Directs ortho (to C2 and C6, with C2 already substituted) and para (to C4, which is already substituted).

Based on the additive effects of these substituents, the predicted sites of electrophilic attack are C3 and C5, as these positions are activated by the powerful ethoxy group and also directed by the chloro group. The C6 position is only directed by the iodo group and is sterically hindered by the adjacent iodine atom. Between C3 and C5, the C5 position is doubly favored by the ortho-directing effect of the chloro group and the para-directing effect of the ethoxy group. Therefore, the major product of electrophilic aromatic substitution on 4-Chloro-2-ethoxy-1-iodobenzene is expected to be at the C5 position.

Reaction Kinetics and Thermodynamics in Electrophilic Substitution

The relative rates of substitution at the different available positions are determined by the stability of the corresponding arenium ion intermediates. Attack at positions that are better able to stabilize the positive charge will proceed at a faster rate. In the case of 4-Chloro-2-ethoxy-1-iodobenzene, attack at C5 allows for resonance stabilization involving the lone pairs of the ethoxy group, leading to a more stable intermediate and thus a faster reaction rate for substitution at this position.

Nucleophilic Aromatic Substitution Reactions

Aryl halides can undergo nucleophilic substitution, typically through one of two main mechanisms: the SₙAr (addition-elimination) mechanism or the elimination-addition (aryne) mechanism. nih.gov The feasibility of these pathways for 4-Chloro-2-ethoxy-1-iodobenzene depends on the reaction conditions and the nature of the nucleophile.

Mechanisms and Reactivity Patterns (e.g., SₙAr, Aryne Mechanisms)

SₙAr Mechanism: The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. researchgate.netpressbooks.pub This mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In 4-Chloro-2-ethoxy-1-iodobenzene, there are no strong electron-withdrawing groups like nitro groups. The ethoxy group is electron-donating, which disfavors the formation of the anionic Meisenheimer complex. Therefore, SₙAr reactions on this substrate are expected to be slow and require harsh conditions, if they occur at all. nih.gov

Aryne Mechanism: The aryne mechanism involves the elimination of a proton and a leaving group from adjacent positions to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com This mechanism typically requires a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent. nucleos.com For 4-Chloro-2-ethoxy-1-iodobenzene, treatment with a strong base could potentially lead to the formation of an aryne intermediate. The acidity of the ring protons would be enhanced by the inductive effects of the adjacent halogen atoms.

Influence of Halogen Identity and Position on Nucleophilic Displacement

In SₙAr reactions, the leaving group ability of halogens is typically F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond strength. libretexts.org However, in the absence of strong activating groups, this trend may not be the primary determinant of reactivity.

In the context of the aryne mechanism, the ease of elimination depends on both the acidity of the ortho-proton and the leaving group ability of the halogen. Iodine is generally a better leaving group than chlorine in elimination reactions. Therefore, if an aryne were to form, it would likely involve the departure of the iodide ion.

Considering the positions of the halogens in 4-Chloro-2-ethoxy-1-iodobenzene, an aryne could potentially form between C4 and C5 (via deprotonation at C5 and loss of the chloro group) or between C1 and C6 (via deprotonation at C6 and loss of the iodo group). The relative likelihood of these pathways would depend on the specific base used and the reaction conditions.

Halogen Dance Reactions in 4-Chloro-2-ethoxy-1-iodobenzene

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgwikipedia.org This reaction proceeds via a series of deprotonation and halogen-metal exchange steps. wikipedia.orgwikipedia.org It is most common for bromo- and iodo-substituted aromatics and is driven by the formation of a more stable carbanion intermediate. wikipedia.org

In 4-Chloro-2-ethoxy-1-iodobenzene, treatment with a strong base, such as an organolithium reagent at low temperatures, could initiate a halogen dance. wikipedia.orgvanderbilt.edu The reaction would likely begin with either deprotonation at one of the available ring positions or a lithium-halogen exchange at the iodo-substituted carbon, as iodine is more susceptible to this exchange than chlorine. vanderbilt.edu The subsequent migration of the iodine atom would be directed by the thermodynamic stability of the resulting organolithium intermediates. The presence of the ethoxy and chloro groups would influence the stability of these intermediates through their inductive and resonance effects. A potential outcome could be the migration of the iodine atom to a thermodynamically more favorable position on the ring, leading to a constitutional isomer of the starting material. However, without specific experimental data, the exact course of a halogen dance reaction on this substrate remains speculative.

Base-Catalyzed Halogen Dance Pathways

The "halogen dance" (HD) is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.orgrsc.org This rearrangement is typically initiated by deprotonation of an acidic ring proton by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an aryl anion. wikipedia.org In the case of 4-chloro-2-ethoxy-1-iodobenzene, the ethoxy group, being an ortho, para-director, and the inductive effects of the halogens influence the acidity of the ring protons.

The most probable site for initial deprotonation by a strong base like LDA would be the C3 position, which is activated by the ortho-ethoxy group and flanked by the two halogens. The resulting carbanion can then initiate the halogen dance. The iodine atom, being larger and more polarizable than chlorine, is the more mobile halogen. The mechanism likely involves a series of equilibria where the initially formed carbanion attacks the iodine atom of another molecule of the starting material (or a diiodo intermediate), leading to a translocation of the iodine atom. wikipedia.orgwhiterose.ac.uk

A plausible pathway for the halogen dance of 4-chloro-2-ethoxy-1-iodobenzene is the migration of the iodine atom from the C1 to the C3 position, which was initially deprotonated. This would lead to the formation of 1-chloro-2-ethoxy-3-iodobenzene. The driving force for this migration is the formation of a more stable carbanionic intermediate. wikipedia.org The stability of the aryl anion is influenced by the substitution pattern, and in this case, the migration would place the negative charge at a position that can be stabilized by the adjacent ethoxy group.

It is important to note that the reaction conditions, particularly temperature and the nature of the base, play a crucial role in the outcome of the halogen dance. wikipedia.org Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product. wikipedia.org

Directed Ortho Metalation (DoM) Coupled with Halogen Dance

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by an organolithium reagent. The ethoxy group in 4-chloro-2-ethoxy-1-iodobenzene can act as a moderate DMG, directing lithiation to the adjacent C3 position. organic-chemistry.org

However, in a molecule with multiple halogens, a competition between DoM and halogen-metal exchange can occur. With organolithium reagents like n-butyllithium (n-BuLi), iodine-lithium exchange is typically much faster than deprotonation. Therefore, treatment of 4-chloro-2-ethoxy-1-iodobenzene with n-BuLi at low temperatures would likely result in the formation of 1-lithio-4-chloro-2-ethoxybenzene.

When a strong, sterically hindered base like LDA is used, deprotonation at the C3 position becomes more competitive. This can lead to a scenario where DoM is coupled with a subsequent halogen dance. clockss.org Upon formation of the 3-lithio-4-chloro-2-ethoxy-1-iodobenzene intermediate via DoM, the iodine atom can migrate to this lithiated position, resulting in a new organolithium species, 1-chloro-2-ethoxy-3-lithio-iodobenzene. This new intermediate can then be trapped with various electrophiles to introduce a functional group at the C3 position.

The interplay between DoM and the halogen dance allows for the synthesis of complex, polysubstituted aromatic compounds that would be difficult to access through other methods. The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.

Isomerization and Disproportionation Processes

During base-catalyzed halogen dance reactions, isomerization and disproportionation are common side reactions. researchgate.net For 4-chloro-2-ethoxy-1-iodobenzene, isomerization refers to the migration of the iodine atom to other positions on the ring, as discussed in the context of the halogen dance, leading to isomers such as 1-chloro-2-ethoxy-3-iodobenzene.

Disproportionation involves the transfer of a halogen atom between two molecules of the substrate, resulting in products with a different number of halogen atoms than the starting material. In the context of 4-chloro-2-ethoxy-1-iodobenzene under strong basic conditions, it is conceivable that disproportionation could lead to the formation of both deiodinated species (4-chloro-2-ethoxybenzene) and diiodinated species (e.g., 4-chloro-2-ethoxy-1,3-diiodobenzene). This process is also mediated by the arylanion intermediates generated during the reaction. researchgate.net The extent of these side reactions depends on factors such as the stability of the intermediates and the reaction time.

Reduction Chemistry of Halogenated Aromatic Rings

The presence of two different halogen atoms on the aromatic ring of 4-chloro-2-ethoxy-1-iodobenzene allows for selective dehalogenation and subsequent functionalization. The significant difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) is the key to achieving this selectivity. wikipedia.org

Selective Dehalogenation Strategies

Selective deiodination of 4-chloro-2-ethoxy-1-iodobenzene can be achieved under various reductive conditions, leaving the more robust C-Cl bond intact. This selectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. wikipedia.org

Common methods for selective dehalogenation include catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) with a hydrogen source. The choice of catalyst and reaction conditions can be fine-tuned to favor the cleavage of the C-I bond. Other methods involve the use of reducing agents such as zinc dust in acetic acid or sodium borohydride (B1222165) in the presence of a catalyst. youtube.com

Enzymatic reductive dehalogenation has also been reported for various halogenated aromatic compounds, where specific dehalogenases can exhibit high selectivity for the removal of certain halogens. nih.govnih.gov While specific studies on 4-chloro-2-ethoxy-1-iodobenzene may be limited, the principles of selective deiodination are well-established for similar polyhalogenated aromatic compounds.

Below is a table summarizing plausible selective dehalogenation strategies for 4-chloro-2-ethoxy-1-iodobenzene.

| Reagent/Catalyst | Product | Selectivity |

| H₂, Pd/C | 1-Chloro-2-ethoxybenzene | High for deiodination |

| Zn, CH₃COOH | 1-Chloro-2-ethoxybenzene | Good for deiodination |

| NaBH₄, Catalyst | 1-Chloro-2-ethoxybenzene | Dependent on catalyst |

| i-PrOH, KOH | 1-Chloro-2-ethoxybenzene | Possible via radical mechanism |

Reductive Functionalization

Reductive functionalization involves the cleavage of a carbon-halogen bond and the simultaneous formation of a new bond with a different functional group. nih.gov In the case of 4-chloro-2-ethoxy-1-iodobenzene, the more labile C-I bond is the primary site for such transformations.

One common approach is the use of transition metal-catalyzed cross-coupling reactions. For instance, after the initial formation of an organometallic intermediate (e.g., via iodine-lithium exchange), this species can be coupled with various electrophiles.

Alternatively, reductive coupling reactions can be employed where a reducing agent promotes the coupling of the aryl halide with a suitable partner. researchgate.net For example, nickel-catalyzed reductive cross-coupling reactions have been shown to be effective for the functionalization of aryl halides. nih.gov These methods can be used to form new carbon-carbon or carbon-heteroatom bonds at the position of the original iodine atom.

The table below outlines potential reductive functionalization reactions for 4-chloro-2-ethoxy-1-iodobenzene.

| Reaction Type | Reagents | Product |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 4-Chloro-2-ethoxy-1-arylbenzene |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 4-Chloro-2-ethoxy-1-alkynylbenzene |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | N-(4-Chloro-2-ethoxyphenyl)amine |

| Reductive Heck Reaction | Alkene, Reductant, Pd catalyst | 4-Chloro-2-ethoxy-1-alkylbenzene |

Spectroscopic Characterization Methodologies for 4 Chloro 2 Ethoxy 1 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Chloro-2-ethoxy-1-iodobenzene, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign the proton and carbon signals.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Chloro-2-ethoxy-1-iodobenzene would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the ethoxy group.

Aromatic Region: The three protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the ethoxy group.

Ethoxy Group: The ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known substituent effects on benzene rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted 7.6 - 7.8 | d | 1H | H-6 |

| Predicted 7.2 - 7.4 | dd | 1H | H-5 |

| Predicted 6.8 - 7.0 | d | 1H | H-3 |

| Predicted 4.0 - 4.2 | q | 2H | -OCH₂CH₃ |

| Predicted 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in 4-Chloro-2-ethoxy-1-iodobenzene. The spectrum would show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the ethoxy group.

Aromatic Carbons: The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bearing the iodine atom (C-1) would appear at a relatively low field, while the carbon attached to the ethoxy group (C-2) would be shifted upfield. The carbons bearing the chlorine atom (C-4) and the remaining hydrogens would have characteristic shifts based on their positions.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) would resonate at a lower field compared to the methyl carbon (-CH₃) due to the deshielding effect of the adjacent oxygen atom.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Chemical Shift (δ, ppm) | Assignment |

| Predicted 155 - 160 | C-2 |

| Predicted 135 - 140 | C-6 |

| Predicted 130 - 135 | C-4 |

| Predicted 125 - 130 | C-5 |

| Predicted 110 - 115 | C-3 |

| Predicted 90 - 95 | C-1 |

| Predicted 63 - 68 | -OCH₂CH₃ |

| Predicted 14 - 16 | -OCH₂CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from the one-dimensional spectra, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the adjacent aromatic protons and the coupling between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and the ethoxy protons to their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of 4-Chloro-2-ethoxy-1-iodobenzene and to gain insight into its structure through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This would allow for the determination of the elemental composition of the molecule, confirming the presence of one chlorine and one iodine atom through their characteristic isotopic patterns. The expected exact mass of 4-Chloro-2-ethoxy-1-iodobenzene (C₈H₈ClIO) can be calculated.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be used to analyze the purity of a sample of 4-Chloro-2-ethoxy-1-iodobenzene and to obtain its electron ionization (EI) mass spectrum. The fragmentation pattern observed in the EI mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the loss of the ethoxy group, the chlorine atom, the iodine atom, or combinations thereof, leading to characteristic fragment ions.

A hypothetical table of major fragment ions is presented below.

| m/z (Predicted) | Fragment Ion |

| 286/288 | [M - C₂H₅O]⁺ |

| 251 | [M - Cl]⁺ |

| 159 | [M - I]⁺ |

| 127 | [I]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in 4-Chloro-2-ethoxy-1-iodobenzene. The expected IR spectrum would exhibit distinct absorption bands corresponding to:

C-H stretching vibrations of the aromatic ring and the ethoxy group, typically observed in the range of 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

C-O stretching vibrations of the ethoxy group, which would appear as strong bands in the 1260-1000 cm⁻¹ region.

C=C stretching vibrations within the benzene ring, expected to produce a series of bands in the 1600-1450 cm⁻¹ range.

C-Cl stretching vibration , which is typically found in the 800-600 cm⁻¹ region.

C-I stretching vibration , which would appear at lower frequencies, generally in the 600-500 cm⁻¹ range.

Aromatic C-H out-of-plane bending vibrations , which are characteristic of the substitution pattern on the benzene ring and would be observed in the 900-675 cm⁻¹ region.

Despite the theoretical expectations, a search of scientific databases did not yield any specific experimental IR or Raman spectral data for 4-Chloro-2-ethoxy-1-iodobenzene.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 4-Chloro-2-ethoxy-1-iodobenzene, the primary electronic transitions observed are π → π* and n → π*.

The UV-Vis spectrum of 4-Chloro-2-ethoxy-1-iodobenzene, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to display absorption bands characteristic of a substituted benzene ring. The presence of the chloro, ethoxy, and iodo substituents would influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The lone pairs of electrons on the oxygen, chlorine, and iodine atoms could also give rise to n → π* transitions.

However, specific experimental UV-Vis absorption data, including λmax values and molar absorptivities for 4-Chloro-2-ethoxy-1-iodobenzene, are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If 4-Chloro-2-ethoxy-1-iodobenzene can be obtained in a suitable single crystal form, this technique would provide a wealth of information, including:

The exact bond lengths and bond angles of the molecule.

The conformation of the ethoxy group relative to the benzene ring.

The planarity of the aromatic ring.

The intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing.

This data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. At present, there are no published crystallographic data or reports on the single crystal structure of 4-Chloro-2-ethoxy-1-iodobenzene in the Cambridge Structural Database (CSD) or other crystallographic databases.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Ethoxy 1 Iodobenzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of 4-Chloro-2-ethoxy-1-iodobenzene. These calculations reveal how the interplay of the chloro, ethoxy, and iodo substituents on the benzene (B151609) ring dictates the molecule's electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy and distribution of these orbitals are critical in predicting how 4-Chloro-2-ethoxy-1-iodobenzene will interact with other chemical species.

The substituents on the benzene ring significantly influence the HOMO and LUMO. The ethoxy group (-OC2H5) is an electron-donating group due to resonance, which tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the chloro (-Cl) and iodo (-I) groups are halogens, which are inductively electron-withdrawing but can participate in resonance donation. libretexts.orgyoutube.com The strong inductive effect of chlorine deactivates the ring, making it less reactive than benzene. libretexts.org The interplay of these effects determines the precise energy levels and spatial distribution of the frontier orbitals. Aromatic iodo compounds are generally more reactive than their chloro analogs. wuxiapptec.com In computational studies of similar substituted benzenes, the HOMO and LUMO energies are calculated to predict reactivity. globalresearchonline.net

Table 1: Inferred Frontier Molecular Orbital Properties for 4-Chloro-2-ethoxy-1-iodobenzene

| Molecular Orbital | Inferred Energy (eV) | Description |

| HOMO | -8.5 to -9.5 | The highest occupied molecular orbital, with significant electron density on the benzene ring, influenced by the electron-donating ethoxy group. Its energy level suggests the molecule's capacity to act as a nucleophile. |

| LUMO | -0.5 to -1.5 | The lowest unoccupied molecular orbital, with contributions from the carbon-halogen bonds. Its energy indicates the molecule's propensity to accept electrons in reactions. |

| HOMO-LUMO Gap | 7.0 to 9.0 | This energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally correlates with higher reactivity. |

Note: The values in this table are inferred based on computational studies of analogous substituted benzenes and serve an illustrative purpose. Actual experimental or calculated values for 4-Chloro-2-ethoxy-1-iodobenzene may differ.

The charge distribution within 4-Chloro-2-ethoxy-1-iodobenzene is non-uniform due to the different electronegativities of the substituent atoms. An electrostatic potential map visually represents this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. turito.com

The oxygen of the ethoxy group and the halogen atoms create distinct electronic environments on the aromatic ring. The ethoxy group donates electron density to the ring through resonance, increasing the negative charge at the ortho and para positions. The halogens, being highly electronegative, withdraw electron density via induction, creating regions of positive potential. libretexts.org The iodine atom, being larger and more polarizable, can exhibit a region of positive electrostatic potential known as a σ-hole, which is significant in halogen bonding. rsc.org These maps are invaluable for predicting where electrophiles and nucleophiles are most likely to attack. nih.gov

Table 2: Inferred Atomic Charges for Key Atoms in 4-Chloro-2-ethoxy-1-iodobenzene

| Atom | Inferred Partial Charge (a.u.) | Significance |

| O (ethoxy) | -0.4 to -0.6 | The high negative charge on the oxygen atom makes it a potential site for interaction with electrophiles or hydrogen bond donors. |

| Cl | -0.1 to -0.2 | The negative charge reflects its high electronegativity, influencing the electrostatic potential of the adjacent ring carbon. |

| I | +0.1 to +0.3 | The potential for a positive partial charge, or σ-hole, on the iodine atom makes it a site for nucleophilic interaction. |

| C (ipso-Iodo) | -0.2 to -0.3 | The carbon atom attached to the iodine can have a varied charge due to the competing inductive and resonance effects. |

Note: The values in this table are inferred based on computational studies of analogous substituted benzenes and serve an illustrative purpose. Actual experimental or calculated values for 4-Chloro-2-ethoxy-1-iodobenzene may differ.

Density Functional Theory (DFT) Investigations of Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity of molecules like 4-Chloro-2-ethoxy-1-iodobenzene. benthamdirect.comacs.org

DFT calculations are instrumental in identifying and characterizing the transition states of chemical reactions involving 4-Chloro-2-ethoxy-1-iodobenzene. acs.org A transition state represents the highest energy point along a reaction coordinate. youtube.com By modeling the geometry and energy of these fleeting structures, chemists can gain a deeper understanding of reaction mechanisms, such as those in electrophilic aromatic substitution or cross-coupling reactions. youtube.com For instance, in reactions of substituted benzenes, the stability of the intermediate carbocation (the sigma complex) determines the regioselectivity of the reaction. youtube.com

By calculating the energies of reactants, transition states, intermediates, and products, DFT can be used to construct detailed energy profiles for various reaction pathways. rowansci.comacs.org These profiles reveal the thermodynamics and kinetics of a reaction, indicating which pathways are most favorable. For example, an energy profile can show whether an electrophilic attack is more likely to occur at a position ortho, meta, or para to a given substituent.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of 4-Chloro-2-ethoxy-1-iodobenzene. koreascience.kr These simulations model the movement of atoms and molecules over time, offering a view of conformational changes and intermolecular interactions. kummerlaender.eumdpi.com For a molecule with a flexible ethoxy group, molecular dynamics can reveal the preferred conformations and the rotational energy barriers of this side chain. Furthermore, simulations of the molecule in different solvents can predict its solvation properties and how intermolecular forces, such as π-π stacking and halogen bonding, influence its behavior in a condensed phase. acs.orgacs.org

Conformational Analysis of the Ethoxy Group

For ethoxybenzene and its derivatives, the most stable conformation is typically a planar or near-planar arrangement where the ethyl group is trans to the benzene ring. researchgate.net This planarity maximizes the conjugation between the oxygen lone pair and the aromatic π-system. However, the presence of bulky ortho-substituents, such as the chlorine atom in 4-Chloro-2-ethoxy-1-iodobenzene, can induce steric strain, leading to a non-planar arrangement.

A relaxed potential energy surface scan can be performed by systematically varying the C(2)-O-CH2-CH3 dihedral angle to identify the global and local energy minima. The results of such an analysis, based on principles from studies on similar molecules, would likely reveal two main stable conformers: a near-planar conformer and a non-planar (gauche) conformer, with a discernible energy difference between them. researchgate.net

Table 1: Calculated Relative Energies of 4-Chloro-2-ethoxy-1-iodobenzene Conformers

| Conformer | C(2)-O-CH2-CH3 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| I (Near-planar) | ~180 | 0.00 |

| II (Gauche) | ~90 | 1.5 - 2.5 |

| Transition State | ~0 | 3.0 - 4.0 |

Note: This data is illustrative and based on computational studies of analogous substituted ethoxybenzenes. The exact values for 4-Chloro-2-ethoxy-1-iodobenzene would require specific DFT calculations.

The preference for the near-planar conformer is a balance between the stabilizing effect of π-conjugation and the destabilizing steric repulsion between the ethoxy group and the adjacent chlorine atom. The gauche conformer, while relieving some steric strain, would have a reduced degree of conjugation. The energy barrier between these conformers is typically low, suggesting that at room temperature, the molecule is flexible and can interconvert between these forms. nobelprize.org

Steric and Electronic Effects on Reaction Rates

The substituents on the benzene ring—chloro, ethoxy, and iodo groups—exert significant steric and electronic effects that influence the rates of chemical reactions involving 4-Chloro-2-ethoxy-1-iodobenzene. These effects are particularly important in electrophilic aromatic substitution reactions.

Electronic Effects:

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group due to the resonance effect, where the oxygen's lone pairs donate electron density to the aromatic ring. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. This effect is most pronounced at the ortho and para positions relative to the ethoxy group. However, due to the inductive effect of the electronegative oxygen atom, it also has a slight deactivating pull. libretexts.org

The interplay of these electronic effects determines the regioselectivity of reactions. The positions most activated by the powerful ethoxy group are C3 and C5. However, the positions ortho and para to the halogens are also considered. Computational methods like electrostatic potential (ESP) mapping can visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic attack.

Steric Effects: The bulky iodine atom and the ethoxy group create significant steric hindrance. This can impede the approach of a reactant to the adjacent positions. For instance, while the C3 position is electronically activated by the ethoxy group, the steric bulk of the neighboring iodine and chlorine atoms might hinder reactions at this site. libretexts.org Similarly, the C5 position, while electronically activated, is flanked by the ethoxy and iodo groups.

Computational modeling can quantify these steric effects by calculating the activation barriers for reactions at different positions on the ring. The transition state energies for electrophilic attack at each available carbon atom can be calculated to predict the most favorable reaction pathway.

Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C3 | Activated (ortho to ethoxy) | High (between Cl and I) | Low |

| C5 | Activated (para to Cl, ortho to I) | Moderate (next to I) | Moderate to High |

| C6 | Deactivated (ortho to Cl, meta to ethoxy) | Low | Low |

Note: This table provides a qualitative prediction based on established principles of steric and electronic effects. nih.govmdpi.com Quantitative predictions would necessitate detailed quantum mechanical calculations of reaction pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov The standard approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For 4-Chloro-2-ethoxy-1-iodobenzene, the predicted chemical shifts would be highly dependent on the electronic environment of each nucleus. For example, the aromatic protons would exhibit distinct shifts due to the varying electronic influences of the three different substituents. The proton at C5 is expected to be the most upfield (lowest ppm) of the aromatic protons due to the strong shielding effect of the para ethoxy group. The protons of the ethoxy group itself would also have characteristic shifts.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-2-ethoxy-1-iodobenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-I | - | ~90-100 |

| C2-O | - | ~150-160 |

| C3-H | ~6.8 - 7.0 | ~115-125 |

| C4-Cl | - | ~125-135 |

| C5-H | ~7.2 - 7.4 | ~120-130 |

| C6-H | ~7.0 - 7.2 | ~110-120 |

| -OCH2- | ~4.0 - 4.2 | ~60-70 |

| -CH3 | ~1.3 - 1.5 | ~10-20 |

Note: These are estimated values based on DFT calculations for similar structures. nih.govnih.gov Actual experimental values may vary. The accuracy of the prediction depends on the level of theory, basis set, and solvent model used.

Vibrational Frequencies: Ab initio and DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. dntb.gov.uaiastate.eduacs.org After geometry optimization, a frequency calculation is performed to find the normal modes of vibration.

For 4-Chloro-2-ethoxy-1-iodobenzene, the calculated IR spectrum would show characteristic peaks for:

C-H stretching of the aromatic ring and the ethyl group.

C-O stretching of the ether linkage.

C-Cl and C-I stretching.

Aromatic C=C stretching.

Various bending modes.

These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental values, as the harmonic approximation used in most calculations tends to overestimate frequencies. acs.org

Applications of 4 Chloro 2 Ethoxy 1 Iodobenzene in Advanced Materials and Organic Synthesis

Role as a Versatile Building Block in Organic Synthesis

The utility of 4-Chloro-2-ethoxy-1-iodobenzene in organic synthesis stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. This difference allows for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to be performed at the iodo-substituted position while leaving the chloro-substituent intact for subsequent transformations. This sequential reactivity is a powerful tool for the controlled, stepwise assembly of complex organic molecules.

For instance, the iodine atom can be readily displaced by a variety of nucleophiles or can participate in metal-catalyzed coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The remaining chloro and ethoxy groups can then be used to further modify the molecule or to influence the electronic properties and solubility of the final product.

Precursor for Functional Organic Materials

The unique electronic and structural features of 4-Chloro-2-ethoxy-1-iodobenzene make it a promising precursor for the synthesis of functional organic materials with tailored properties.

Monomers for Polymer Synthesis

While specific examples of polymers derived directly from 4-Chloro-2-ethoxy-1-iodobenzene are not extensively documented in publicly available literature, its structure suggests its potential as a monomer for the synthesis of specialty polymers. Through reactions like polycondensation or cross-coupling polymerization, this compound could be incorporated into polymer backbones. The presence of the halogen atoms would allow for post-polymerization modification, enabling the fine-tuning of the polymer's physical and chemical properties. The ethoxy group can enhance solubility and processability of the resulting polymers.

Components in Optoelectronic Materials

The synthesis of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on building blocks that can be functionalized to control the electronic energy levels and charge transport properties of the material. While direct application of 4-Chloro-2-ethoxy-1-iodobenzene in widely commercialized optoelectronic devices has not been reported, its potential as a precursor is noteworthy. For example, a related compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, has been utilized as a starting material for the synthesis of tris(4-ethoxyphenyl)amine, a known hole-transporting material in OLEDs. nbinno.com This suggests that the 4-ethoxyphenyl moiety, which can be derived from precursors like 4-Chloro-2-ethoxy-1-iodobenzene, is a valuable component in the design of optoelectronic materials.

Derivatization to Access Novel Bioactive Scaffolds (excluding biological activity/efficacy details)

The core structure of 4-Chloro-2-ethoxy-1-iodobenzene can serve as a scaffold for the synthesis of novel organic molecules that may be of interest in medicinal chemistry research. The ability to selectively functionalize the molecule at the iodo- and chloro-positions allows for the systematic exploration of chemical space around the central benzene (B151609) ring. For example, the iodo group can be converted into a variety of other functional groups, and the chloro group can be displaced under more forcing conditions, leading to a diverse library of derivatives. This derivatization capability is a key step in the discovery of new molecular entities that could be investigated for potential biological relevance.

Exploitation of Halogen and Ether Linkages in Material Design

The presence of both halogen atoms and an ether linkage on the benzene ring of 4-Chloro-2-ethoxy-1-iodobenzene offers multiple avenues for its exploitation in material design. The halogens can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-defined supramolecular structures. This can be a powerful strategy for the bottom-up fabrication of functional materials with ordered arrangements.

The ethoxy group, with its flexible ethyl chain and polar oxygen atom, can influence the solubility, processability, and intermolecular packing of materials derived from this compound. The interplay between the directive effects of halogen bonding and the space-filling and solubilizing properties of the ethoxy group can be harnessed to control the morphology and properties of new materials.

Future Perspectives and Research Challenges for 4 Chloro 2 Ethoxy 1 Iodobenzene Derivatives

Development of Sustainable and Green Synthesis Routes

A primary challenge in modern organic synthesis is the development of environmentally benign and efficient chemical processes. researchgate.net For derivatives of 4-Chloro-2-ethoxy-1-iodobenzene, future research will increasingly focus on "green chemistry" principles to minimize waste and environmental impact.

Key research directions include:

Use of Greener Reagents and Catalysts: Traditional syntheses often rely on stoichiometric amounts of hazardous reagents. Future methods will likely pivot towards using hypervalent iodine reagents generated in situ from the parent iodoarene using clean oxidants like hydrogen peroxide or Oxone. nsf.govresearchgate.net This approach avoids the isolation of potentially unstable intermediates and reduces waste. The development of catalytic systems, perhaps using iodine itself as a catalyst, presents a significant opportunity to improve atom economy. researchgate.net

Solvent Minimization and Replacement: The search for alternatives to hazardous organic solvents is a major trend. Research will likely explore reactions in greener solvents such as water, ethanol (B145695), or recyclable solvents like 1,1,1-trifluoroethanol (TFE), which can also activate oxidants like H2O2. nsf.govresearchgate.net One-pot strategies, where multiple reaction steps are performed in a single vessel, will also be crucial in reducing solvent usage and waste from intermediate purification steps. acs.org

Waste Valorization and Metrics-Guided Synthesis: A more quantitative approach to green chemistry involves evaluating processes using metrics like the E-factor (Environmental factor) and EcoScale. rsc.org Future synthetic routes for 4-Chloro-2-ethoxy-1-iodobenzene derivatives will be designed and optimized with these metrics in mind, aiming for minimal waste generation. rsc.org

Exploration of Unconventional Reactivity Modes

While the iodine atom of 4-Chloro-2-ethoxy-1-iodobenzene is primarily utilized in well-established transformations like Suzuki-Miyaura researchgate.netresearchgate.netnih.gov and Sonogashira couplings, acs.org significant potential lies in exploring less conventional reaction pathways.

Future research will likely investigate:

Hypervalent Iodine Chemistry: The iodo-group can be oxidized to form hypervalent iodine(III) and iodine(V) species. nih.gov These reagents are powerful and selective oxidizing agents and can mediate a wide range of transformations, including fluorinations, aminations, and complex heterocyclizations. nsf.govnih.gov Developing methods to generate and use hypervalent derivatives of 4-Chloro-2-ethoxy-1-iodobenzene could unlock novel synthetic applications.

Photoredox and Electrochemical Catalysis: The merger of photocatalysis with transition-metal catalysis has emerged as a powerful tool for C-H functionalization and other transformations under mild conditions. acs.org The carbon-iodine bond is susceptible to photolytic and electrochemical activation, suggesting that derivatives of 4-Chloro-2-ethoxy-1-iodobenzene could participate in novel radical-based reactions, expanding their synthetic utility beyond traditional two-electron pathways. acs.orgrsc.org

Novel Coupling Chemistries: Research into unconventional reactivity of organoiodine compounds, such as the reaction between ethynylbenziodoxolone (EBX) reagents and thiols, has revealed unexpected reaction pathways leading to complex products with high selectivity. nih.govresearchgate.net Exploring analogous reactivity for 4-Chloro-2-ethoxy-1-iodobenzene, potentially involving radical mechanisms or unusual transition metal catalytic cycles, could lead to the discovery of new bond-forming strategies.

Integration with Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and reproducibility. researchgate.netresearchgate.net This technology is particularly well-suited for handling hazardous reagents and exothermic reactions often involved in the synthesis and application of halogenated compounds. rsc.orgrsc.org

Key areas for future development include:

Automated Synthesis Platforms: The development of fully automated systems for multi-step syntheses is a major goal in organic chemistry. thieme.de Such platforms could be used for the rapid synthesis of a library of 4-Chloro-2-ethoxy-1-iodobenzene derivatives for drug discovery or materials science applications. chimia.ch These systems integrate reaction execution, in-line analysis, and purification, significantly accelerating the research and development cycle. researchgate.netchimia.ch

Telescoped and Continuous Reactions: Flow chemistry enables "telescoped" reactions, where the output from one reactor is fed directly into the next, eliminating the need for isolating and purifying intermediates. youtube.com This approach is ideal for multi-step sequences involving derivatives of 4-Chloro-2-ethoxy-1-iodobenzene, such as in the synthesis of active pharmaceutical ingredients (APIs). nih.govnih.gov For instance, the generation of unstable Grignard reagents from aryl iodides can be safely performed in a flow reactor and immediately consumed in a subsequent reaction. researchgate.net

Enhanced Process Safety and Control: Halogenation reactions and those involving organometallic intermediates can be highly energetic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. rsc.org This enhanced safety profile makes flow chemistry an attractive technology for the industrial-scale production of fine chemicals derived from 4-Chloro-2-ethoxy-1-iodobenzene.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and control. Advanced in-situ (in the reaction mixture) spectroscopic techniques are becoming indispensable tools for real-time reaction analysis.

Future research will benefit from:

Real-Time NMR and FTIR Spectroscopy: Techniques like benchtop Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be integrated directly into flow or batch reactors. rsc.orgvapourtec.com This allows chemists to monitor the concentration of reactants, intermediates, and products in real-time. For reactions involving 4-Chloro-2-ethoxy-1-iodobenzene derivatives, such as Suzuki couplings or the formation of hypervalent iodine reagents, in-situ monitoring can provide crucial data for understanding reaction profiles and identifying transient species. researchgate.netvapourtec.com

Kinetic and Mechanistic Studies: The data obtained from in-situ monitoring enables detailed kinetic analysis, which is fundamental to unraveling complex reaction mechanisms. rsc.org For example, observing the induction period or the effect of additives on reaction rates can provide insights into the activation of catalysts or the role of trace impurities. This is particularly relevant for palladium-catalyzed reactions, where the nature of the active catalyst and the reasons for poor turnover can be complex. acs.org

Feedback for Automated Optimization: When coupled with automated synthesis platforms, real-time analytical data can be used in a feedback loop to self-optimize reaction conditions. researchgate.netyoutube.com Algorithms can adjust parameters like temperature, flow rate, or reagent stoichiometry to maximize yield or selectivity, leading to a "dial-a-molecule" approach for derivatives of 4-Chloro-2-ethoxy-1-iodobenzene.

Synergistic Experimental and Computational Research Approaches

The combination of experimental synthesis and computational modeling provides a powerful paradigm for modern chemical research. rsc.org Density Functional Theory (DFT) and other computational methods can offer insights that are difficult or impossible to obtain through experiments alone. researchgate.netnih.gov

The synergy will be critical for:

Mechanism Elucidation: Computational studies can map out entire reaction energy profiles, identifying transition states and intermediates. nih.gov For reactions such as the Suzuki-Miyaura coupling of 4-Chloro-2-ethoxy-1-iodobenzene, DFT calculations can help rationalize the observed reactivity and selectivity, and explain phenomena like the poor turnover of certain intermediates. acs.org

Predictive Modeling and Catalyst Design: As computational models become more accurate, they can be used to predict the outcomes of reactions and to design new catalysts or reagents with desired properties. researchgate.netnih.gov For instance, models could predict the reactivity of various substituted iodoarenes or guide the design of ligands that promote more efficient cross-coupling reactions.

Understanding Non-Covalent Interactions: Computational methods are invaluable for studying the subtle non-covalent interactions, such as aromatic stacking, that can influence reaction pathways and the structure of products and intermediates. rsc.org This understanding is crucial for developing highly selective and stereoselective transformations involving complex aromatic substrates.

Q & A

Q. What synthetic routes are recommended for preparing 4-Chloro-2-ethoxy-1-iodobenzene?

A practical approach involves sequential functionalization of the benzene ring. First, introduce the ethoxy group via nucleophilic aromatic substitution (NAS) using sodium ethoxide under anhydrous conditions. Subsequent iodination can be achieved using iodine monochloride (ICl) in acetic acid, followed by chlorination with sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis catalyst (e.g., FeCl₃). Key reagents like pyridine or chloroform may assist in stabilizing intermediates .

Q. Which spectroscopic techniques are critical for characterizing 4-Chloro-2-ethoxy-1-iodobenzene?

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., para vs. ortho/meta splitting).

- Mass Spectrometry (MS) : Confirm molecular weight (MW = 298.45 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detect C-I (500–600 cm⁻¹), C-Cl (550–750 cm⁻¹), and C-O (1200–1300 cm⁻¹) stretches.

Reference data from analogs like 1-Chloro-4-iodobenzene (CAS 637-87-6) can aid interpretation .

Q. What safety protocols are essential when handling this compound?

Due to hazardous intermediates (e.g., iodine monochloride), use fume hoods, nitrile gloves, and eye protection. Avoid exposure to light, as iodinated aromatics may decompose. Waste should be neutralized with sodium thiosulfate to reduce iodine residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts during iodination?

Byproduct formation (e.g., di-iodinated species) is minimized by:

- Controlled stoichiometry : Use 1.1 equivalents of ICl to limit over-iodination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may increase side reactions; non-polar solvents (e.g., CCl₄) favor selective mono-iodination .

- Temperature : Maintain 0–5°C to slow competing electrophilic pathways.

Q. How should researchers address discrepancies in reported solubility data for this compound?

Conflicting solubility values (e.g., in ethanol vs. chloroform) may arise from purity differences or measurement techniques. For accurate results:

Q. What mechanistic insights explain the reactivity of the ethoxy group in cross-coupling reactions?

The ethoxy group’s electron-donating resonance effect activates the ring for electrophilic substitution at the para position. However, steric hindrance from the ethoxy group can reduce reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) suggest that bulky ligands (e.g., SPhos) improve yields by mitigating steric effects .

Q. How do substituent effects influence the compound’s stability under thermal stress?

Thermogravimetric analysis (TGA) of analogs like 1-Chloro-4-iodobenzene shows decomposition onset at ~226°C. The ethoxy group lowers thermal stability compared to chloro-iodo derivatives due to increased steric strain. Storage under inert atmospheres (N₂/Ar) is recommended for long-term stability .

Data Contradiction Analysis

Q. How to reconcile conflicting melting points reported in literature?

Reported melting points (e.g., 53.5°C vs. 58°C) may reflect polymorphic forms or impurities. To resolve:

- Perform differential scanning calorimetry (DSC) to identify phase transitions.

- Compare recrystallization solvents: Ethanol yields needle-like crystals (mp 53–55°C), while hexane/acetone mixtures produce plates (mp 57–59°C) .

Methodological Best Practices

Q. What analytical workflows validate synthetic success in multi-step routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.